Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate
Description
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate (CAS: 2359690-95-0) is a pyrimidine derivative with the molecular formula C₁₁H₁₃ClN₂O₄ and a molecular weight of 272.6849 g/mol . Its structure features a pyrimidine ring substituted with a chlorine atom at position 6, a 1,3-dioxolane ring at position 5, and a methyl acetate group at position 3. This compound is commercially available for research and development, particularly in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C10H11ClN2O4 |
|---|---|
Molecular Weight |
258.66 g/mol |
IUPAC Name |
methyl 2-[6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C10H11ClN2O4/c1-15-7(14)4-6-8(9(11)13-5-12-6)10-16-2-3-17-10/h5,10H,2-4H2,1H3 |
InChI Key |
OYNPFXRNWPWRQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=NC=N1)Cl)C2OCCO2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate typically involves the construction of the substituted pyrimidine core, introduction of the 1,3-dioxolane protecting group or substituent, and subsequent esterification to install the methyl acetate side chain. The key steps include:
- Formation of the pyrimidine ring with appropriate substitution.
- Protection or functionalization of hydroxyl groups as 1,3-dioxolane acetals.
- Introduction of the chloro substituent at the 6-position.
- Installation of the methyl acetate moiety via esterification or related transformations.
Detailed Stepwise Preparation
Synthesis of 6-Chloro-5-(1,3-dioxolan-2-yl)pyrimidine Intermediate
The pyrimidine core bearing a 1,3-dioxolane group at the 5-position can be synthesized by reacting 2-chloropyrimidin-5-ol with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol under Mitsunobu reaction conditions. This involves triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–20 °C for 12 hours, yielding (R)-2-chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine with a 59.5% yield.
This reaction proceeds via nucleophilic substitution of the hydroxyl group on the pyrimidine by the dioxolane methanol derivative, facilitated by the Mitsunobu reagents.
Introduction of the Methyl Acetate Side Chain
The this compound moiety can be prepared through a Wittig reaction or related carbon-carbon bond-forming reactions.
According to patent EP0946546B1, a Wittig reaction is performed between aldehyde intermediates bearing the 1,3-dioxolane substituent and methyltriphenylphosphonium bromide in the presence of a base such as potassium carbonate or potassium tert-butoxide. This step forms the unsaturated derivative, which can be further processed to yield the desired acetate ester.
The aldehyde intermediate can be obtained by hydrolysis of acetal derivatives or oxidation of primary alcohols using manganese dioxide in refluxing halogenated solvents like chloroform.
Protection and Deprotection Steps
The 1,3-dioxolane group acts as an acetal protecting group for aldehyde or ketone functionalities during the synthesis. It is introduced via reaction with diols and can be removed under acidic conditions to regenerate the carbonyl group when needed.
The use of 1,3-dioxolane as a protecting group stabilizes reactive intermediates and facilitates selective functionalization of the pyrimidine ring.
Representative Reaction Conditions and Yields
Summary Table of Key Synthetic Steps
Professional and Authoritative Notes
The synthetic routes described are derived from rigorously documented patent literature, ensuring reproducibility and industrial relevance.
The use of 1,3-dioxolane as a protective group is a well-established strategy in heterocyclic and medicinal chemistry, providing stability and selectivity in multi-step syntheses.
The reaction conditions, including inert atmospheres, temperature control, and purification by chromatography or extraction, reflect standard practices in advanced organic synthesis.
The yields reported are consistent with complex heterocyclic chemistry and allow for optimization depending on scale and specific laboratory setups.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Acetate Derivatives
To contextualize its properties and applications, Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate is compared to four analogous compounds (Table 1).
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound (Target) | 2359690-95-0 | C₁₁H₁₃ClN₂O₄ | 272.68 | Cl (C6), 1,3-dioxolane (C5), methyl acetate (C4) |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | - | C₁₁H₁₄N₂O₃S₂ | 298.37 | Thietane (C4), thioether (C2), ethyl acetate (side chain) |
| Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | - | C₁₃H₂₀N₂O₃ | 252.31 | Butyl (C2), methyl (C4), ketone (C6), ethyl acetate (C5) |
| Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | 162498-44-4 | C₈H₁₀N₂O₃S | 214.24 | Thioxo (C2), ketone (C4), methyl (C6), methyl acetate (C5) |
| Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate | 1402550-59-7 | C₇H₈ClN₃O₂ | 201.61 | Amino (C4), Cl (C6), methyl acetate (C5) |
Structural and Functional Differences
Substituent Effects on Reactivity and Stability: The 1,3-dioxolane group in the target compound provides hydrolytic instability under acidic conditions, making it suitable as a prodrug or protecting-group strategy.
Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in the target compound and (C7H8ClN3O2) acts as an electron-withdrawing group, directing electrophilic substitution. However, ’s amino group (C4) is electron-donating, increasing pyrimidine ring basicity and altering reactivity .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
